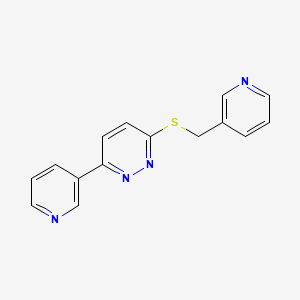

3-Pyridin-3-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine

Description

Properties

IUPAC Name |

3-pyridin-3-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4S/c1-3-12(9-16-7-1)11-20-15-6-5-14(18-19-15)13-4-2-8-17-10-13/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGSKZPWKTXWDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CSC2=NN=C(C=C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001327669 | |

| Record name | 3-pyridin-3-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815704 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

894000-20-5 | |

| Record name | 3-pyridin-3-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-3-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine typically involves the formation of the pyridazine ring followed by the introduction of the pyridin-3-yl and pyridin-3-ylmethylsulfanyl substituents. One common method involves the reaction of pyridine derivatives with appropriate sulfur-containing reagents under controlled conditions. For example, the reaction of 3-bromopyridine with thiourea can yield the desired pyridazine compound through a series of nucleophilic substitution and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purityAdditionally, large-scale production may require the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-3-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the pyridin-3-ylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridazine ring can be reduced under appropriate conditions to yield dihydropyridazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under suitable conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyridazine derivatives, and various substituted pyridazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Pyridin-3-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

Medicine: It may exhibit pharmacological properties, such as anticancer or antimicrobial activity, making it a subject of interest in medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-Pyridin-3-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes and pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Pyridazine Derivatives

Table 2: Calculated Electrostatic Properties (AM1 Level)

| Compound Type | Electrostatic Potential at N Atoms | Conformational Energy (kcal/mol) |

|---|---|---|

| Di-substituted pyridazines | Variable, depending on substituents | ~5–10 (energy minima) |

| Target compound (inferred) | Electron-rich due to pyridinyls | Estimated 7–12 |

Biological Activity

3-Pyridin-3-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound belongs to a class of pyridazine derivatives, which have been shown to exhibit a variety of biological activities. The synthesis typically involves multi-step reactions that modify the pyridazine core to introduce substituents that enhance its biological properties.

Biological Activity Overview

Research has indicated that pyridazine derivatives, including this compound, possess a range of biological activities:

- Anticancer Activity : Studies have demonstrated significant anticancer effects against various human cancer cell lines. The compound displays potent inhibitory effects on cell proliferation, particularly in breast cancer (MDA-MB-231 and T-47D) and ovarian cancer (SKOV-3) cell lines .

- Mechanism of Action : The anticancer activity is believed to be mediated through cell cycle arrest and induction of apoptosis. For instance, flow cytometric analysis revealed that treatment with this compound significantly increased the population of cells in the G2/M phase and sub-G1 phase, indicative of apoptosis .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 2.18 ± 0.07 | Cell cycle arrest |

| T-47D | 1.37 ± 0.04 | Induction of apoptosis |

| SKOV-3 | Not specified | Not specified |

Case Studies and Research Findings

- Study on Anticancer Properties : A significant study focused on a series of 3,6-disubstituted pyridazines demonstrated their effectiveness in inhibiting tumor growth in vitro and in vivo. The study highlighted specific compounds with IC50 values indicating potent cytotoxicity against various cancer types .

- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that these compounds could target cyclin-dependent kinases (CDK), particularly CDK2, which plays a crucial role in cell cycle regulation. This targeting may explain the observed effects on cell cycle progression and apoptosis .

- In Vivo Efficacy : In vivo studies showed that certain derivatives exhibited promising antitumor activity without significant toxicity to normal tissues, suggesting a favorable therapeutic index for further development .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Core Formation | Pyridazine + Thiol, K₂CO₃, DMF | 65–75 | 90 | |

| Sulfanyl Addition | NaH, RT, THF | 70–80 | 95 | |

| Final Purification | Ethanol recrystallization | — | 98 |

Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization?

Methodological Answer:

Discrepancies in NMR or mass spectrometry data often arise from tautomerism, impurities, or solvent effects. Strategies include:

- Multi-Technique Validation: Combine ¹H/¹³C NMR, HSQC, and HMBC to confirm connectivity .

- High-Resolution Mass Spectrometry (HRMS): Use HRMS to distinguish isotopic patterns from impurities .

- X-ray Crystallography: Resolve ambiguities in regiochemistry by crystallizing the compound .

Example Workflow:

Acquire ¹H NMR in CDCl₃ and DMSO-d6 to check solvent-induced shifts .

Perform COSY and NOESY to verify spatial proximity of protons .

Compare experimental HRMS with theoretical m/z values (e.g., PubChem data ).

Basic: What methods are recommended for assessing the purity and stability of this compound?

Methodological Answer:

- HPLC Analysis: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient .

- Thermogravimetric Analysis (TGA): Evaluate thermal stability under nitrogen (heating rate: 10°C/min) .

- Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .

Acceptance Criteria:

- Purity ≥95% (HPLC area%)

- No significant degradation under stressed conditions .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases, proteases) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- QSAR Studies: Corolate substituent effects (e.g., sulfanyl group) with bioactivity using CoMFA/CoMSIA .

Key Parameters:

- Docking Score: ≤ -7.0 kcal/mol suggests strong binding .

- Binding Pocket Residues: Identify critical interactions (e.g., hydrogen bonds with pyridazine N-atoms) .

Basic: What functional groups influence the compound’s reactivity and biological activity?

Methodological Answer:

- Pyridazine Ring: Participates in π-π stacking and hydrogen bonding with biological targets .

- Sulfanyl Group (-S-): Enhances solubility and serves as a nucleophilic site for modifications .

- Pyridin-3-yl Substituents: Modulate electronic effects and steric hindrance .

Reactivity Insights:

- Oxidation of -S- to sulfone (-SO₂-) using H₂O₂ alters bioactivity .

- Halogenation at the pyridazine 4-position improves metabolic stability .

Advanced: What strategies enable regioselective modifications on the pyridazine ring?

Methodological Answer:

- Directed Ortho-Metalation: Use LiTMP to deprotonate specific positions for functionalization .

- Protecting Groups: Temporarily block reactive sites (e.g., -S- with trityl groups) during synthesis .

- Microwave-Assisted Synthesis: Enhance regioselectivity in SNAr reactions via controlled heating .

Case Study:

- Modification at Position 6: Achieved via Pd-catalyzed cross-coupling with boronic acids (yield: 60–70%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.